![molecular formula C9H8BrN3O2 B1433589 Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate CAS No. 1795534-02-9](/img/structure/B1433589.png)
Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate
Descripción general
Descripción
Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C9H8BrN3O2. It is a derivative of imidazo[1,5-a]pyrimidine, which is a fused bicyclic system containing both imidazole and pyrimidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For example, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, leading to the formation of the imidazo[1,5-a]pyrimidine core followed by bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like TBHP or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate features a unique heterocyclic structure that positions it well for various chemical modifications. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.
Anticancer Properties
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in cancer pathways. Studies have shown that:
- Enzyme Inhibition : The compound has been studied for its potential effects on metabolic pathways involving kinases, suggesting its use in therapeutic applications for oncology and infectious diseases .
- Cell Viability Assays : In vitro evaluations demonstrate that derivatives of this compound can significantly reduce cell viability in various cancer cell lines at low concentrations .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound and its derivatives:
- A study highlighted its promising cytotoxic effects against multiple cancer cell lines, emphasizing the importance of structural modifications to enhance biological activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that substituents on the imidazo ring significantly affect the biological activity of these compounds. For instance:
- Compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against cancer cells.
Applications Beyond Oncology
Beyond its potential in cancer therapy, this compound may also find applications in:
- Antiviral Research : Preliminary studies suggest that compounds within this class may inhibit viral replication.
- Neuroprotective Agents : Some derivatives have shown promise in protecting neuronal cells from apoptosis.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways .
Comparación Con Compuestos Similares
Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring. It may exhibit different chemical reactivity and biological activity.
3-Bromoimidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and can be used in similar applications but may have different properties due to the different ring fusion.
This compound stands out due to its unique imidazo[1,5-a]pyrimidine core, which can confer distinct chemical and biological properties compared to other fused ring systems.
Actividad Biológica
Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 269.10 g/mol. It typically appears as a solid at room temperature with a melting point between 95°C and 96°C. The presence of a bromine atom and a carboxylate group in its structure allows for various chemical reactions, including nucleophilic substitutions and functionalization, which can enhance its biological activity.
This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The compound's mechanism of action may involve:
- Inhibition of Enzyme Activity : It can inhibit various enzymes by binding to their active sites.
- Modulation of Cell Signaling Pathways : The compound influences pathways related to cell proliferation and apoptosis .
Anticancer Activity
Recent studies have indicated that this compound may possess significant anticancer properties. For example, it has been shown to inhibit the growth of several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 2.74 |
HepG2 | 4.92 |
A549 | 1.96 |
These values suggest that the compound is effective against various types of cancer cells, making it a potential candidate for further development in cancer therapeutics .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. In vitro assays have shown that it inhibits cyclooxygenase-2 (COX-2) activity:
Compound | IC50 (µM) | Reference Drug (Celecoxib) |
---|---|---|
This compound | 0.04 ± 0.09 | 0.04 ± 0.01 |
This indicates comparable potency to established anti-inflammatory drugs, suggesting its potential in treating inflammatory conditions .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Anticancer Effects : A study involving the treatment of MCF-7 breast cancer cells revealed that the compound induces apoptosis through caspase activation pathways.
- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated significant reduction in inflammation when treated with the compound compared to control groups.
Propiedades
IUPAC Name |
ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-4-7-11-3-6(10)5-13(7)8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUKWNDHFDDSRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795534-02-9 | |
Record name | ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.